

# The Discovery and Development of Saroglitazar Magnesium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Saroglitazar Magnesium is a novel, first-in-class dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha ( $\alpha$ ) and gamma ( $\gamma$ ), with predominant PPAR $\alpha$  activity.[1][2] Developed by Zydus Cadila, it represents a significant advancement in the management of metabolic disorders, particularly diabetic dyslipidemia, hypertriglyceridemia, Non-Alcoholic Fatty Liver Disease (NAFLD), and Non-Alcoholic Steatohepatitis (NASH).[2][3] Unlike traditional therapies that target either lipid or glucose metabolism, Saroglitazar's dual mechanism of action allows it to address both aspects of metabolic dysregulation simultaneously. This technical guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and regulatory journey.

# Introduction: The Rationale for a Dual PPAR Agonist

Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) are often characterized by a combination of hyperglycemia and dyslipidemia, specifically high triglycerides (TG) and low high-density lipoprotein (HDL) cholesterol, a condition known as atherogenic diabetic dyslipidemia.[2][4] Therapies targeting single pathways, such as fibrates (PPARα agonists for lipids) or thiazolidinediones (PPARγ agonists for glucose), have limitations and potential side effects.[4][5] This created a clear rationale for developing a single molecule that could safely and effectively modulate both lipid and glucose metabolism. Saroglitazar was designed as a non-thiazolidinedione (TZD), non-fibric acid derivative to achieve this dual PPARα/γ agonism,



aiming to improve the overall metabolic profile while minimizing the side effects associated with selective agonists.[6]

## **Mechanism of Action**

Saroglitazar functions as a potent dual agonist with a significantly higher affinity for PPARα than for PPARγ.[1] This dual activation triggers a cascade of genomic effects that collectively improve lipid and glucose homeostasis.

- PPARα Activation: Primarily occurring in the liver, heart, and muscle, PPARα activation by Saroglitazar enhances lipid metabolism.[7] It increases the hepatic oxidation of fatty acids and reduces the synthesis and secretion of triglycerides.[8] Furthermore, it activates lipoprotein lipase (LPL) and reduces the production of apolipoprotein C-III (an LPL inhibitor), leading to increased lipolysis and clearance of triglyceride-rich particles from the plasma.[8] This activation also boosts the synthesis of apolipoproteins A-I and A-II, key components of HDL cholesterol.[8]
- PPARy Activation: Though moderate, the PPARy agonism of Saroglitazar enhances insulin sensitivity.[2] This receptor is highly expressed in adipose tissue and regulates the transcription of genes involved in glucose control, such as adiponectin and the fatty acid translocase CD36.[9] By activating PPARy, Saroglitazar promotes the differentiation of preadipocytes into adipocytes, which sequesters free fatty acids in fat tissue, reducing their accumulation in the liver and muscle and thereby lessening the metabolic burden on these organs.





Click to download full resolution via product page

Caption: Saroglitazar's dual PPAR $\alpha/\gamma$  signaling cascade.



# **Preclinical Development**

The preclinical evaluation of Saroglitazar established its efficacy and safety profile in various in vitro and in vivo models.[6]

### In Vitro Studies

In vitro experiments were conducted to determine Saroglitazar's receptor binding affinity, metabolic stability, and cell permeability.

#### **Experimental Protocols:**

- PPAR Transactivation Assay: Human hepatoma (HepG2) cells were used to assess the
  activation of human PPARα and PPARγ. Cells were co-transfected with reporter plasmids.
  The potency of Saroglitazar was determined by measuring the concentration required to
  achieve 50% of the maximal response (EC50).[6][10]
- Metabolic Stability: The metabolic stability of Saroglitazar was evaluated using liver microsomes from humans, rats, and dogs to predict its in vivo clearance.[11][12]
- Permeability Assay: Caco-2 cell monolayers were used to assess the intestinal permeability of Saroglitazar.[11][12]
- Plasma Protein Binding: Equilibrium dialysis was employed to determine the extent of Saroglitazar binding to plasma proteins in various species.[11][12]



| Parameter                                               | Species         | Result                                                 | Reference |
|---------------------------------------------------------|-----------------|--------------------------------------------------------|-----------|
| hPPARα Activation<br>(EC50)                             | Human           | 0.65 pM                                                | [6][10]   |
| hPPARy Activation<br>(EC50)                             | Human           | 3 nM                                                   | [6][10]   |
| Plasma Protein<br>Binding                               | Human, Rat, Dog | 98–99.6%                                               | [11][12]  |
| Caco-2 Permeability                                     | -               | 104 nm/s (<2 efflux ratio)                             | [11][12]  |
| Metabolic Stability                                     | Human           | More stable than in rat<br>and dog liver<br>microsomes | [11][12]  |
| Table 1: Preclinical In Vitro Activity of Saroglitazar. |                 |                                                        |           |

### In Vivo Animal Studies

Saroglitazar demonstrated potent lipid-lowering and insulin-sensitizing effects in multiple animal models of dyslipidemia and diabetes.

#### Experimental Protocols:

- Diabetic Dyslipidemia Model (db/db mice): A 12-day oral administration study was conducted in db/db mice to evaluate the dose-dependent effects of Saroglitazar on serum triglycerides, free fatty acids (FFA), and glucose. The effective dose for 50% reduction (ED50) was calculated.[6][10]
- Hyperinsulinemic-Euglycemic Clamp Study (Zucker fa/fa rats): This gold-standard technique
  was used to directly measure insulin sensitivity following treatment with Saroglitazar.[6]
- Pharmacokinetic Studies: Oral bioavailability, clearance, volume of distribution, and elimination half-life were determined in mice, rats, and dogs following intravenous and oral



# $administration. \hbox{\tt [11][12]}$

| Parameter                                                   | Animal Model      | Dose       | Result              | Reference |
|-------------------------------------------------------------|-------------------|------------|---------------------|-----------|
| Serum TG<br>Reduction<br>(ED50)                             | db/db mice        | 0.05 mg/kg | 50% reduction       | [6]       |
| Serum FFA<br>Reduction<br>(ED50)                            | db/db mice        | 0.19 mg/kg | 50% reduction       | [6]       |
| Serum Glucose<br>Reduction<br>(ED50)                        | db/db mice        | 0.19 mg/kg | 50% reduction       | [6]       |
| Serum Insulin<br>Reduction                                  | db/db mice        | 1 mg/kg    | 91% reduction       | [6]       |
| Serum TG<br>Reduction                                       | Zucker fa/fa rats | 4 mg/kg    | 80.9% reduction     | [10]      |
| Systolic Blood<br>Pressure                                  | Zucker fa/fa rats | 4 mg/kg    | 22 mmHg<br>decrease | [10]      |
| Serum<br>Adiponectin                                        | Zucker fa/fa rats | 4 mg/kg    | 62.1% increase      | [10]      |
| Table 2: In Vivo Efficacy of Saroglitazar in Animal Models. |                   |            |                     |           |



| Parameter                               | Mouse | Rat  | Dog  | Reference |
|-----------------------------------------|-------|------|------|-----------|
| Oral<br>Bioavailability                 | 100%  | 72%  | 47%  | [11][12]  |
| Intravenous<br>Clearance<br>(mL/min/kg) | 3.6   | 8.5  | 6.9  | [11][12]  |
| Volume of Distribution (L/kg)           | 1.3   | 4.8  | 1.8  | [11][12]  |
| Elimination Half-<br>life (h)           | 6-15  | 6-15 | 6-15 | [11][12]  |

Table 3:

Preclinical

Pharmacokinetic

s of Saroglitazar

in Animals.

# **Clinical Development**

The clinical development program for Saroglitazar was designed to evaluate its pharmacokinetics, safety, and efficacy across a range of metabolic conditions.





Click to download full resolution via product page

Caption: Saroglitazar's development workflow from preclinical to approval.

# **Phase 1 Studies**

Experimental Protocol: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy human volunteers. Doses ranging from 0.125 mg to 128 mg were evaluated to determine the pharmacokinetic profile, safety, and tolerability. The effects of food and sex on pharmacokinetics were also assessed.[13]



| Parameter                                                              | Result                                                | Reference |
|------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Absorption                                                             | Rapidly and well absorbed                             | [13]      |
| Time to Peak Plasma Conc.<br>(Tmax)                                    | < 1 hour                                              | [9][13]   |
| Peak Plasma Conc. (Cmax)                                               | 3.98 to 7,461 ng/mL (dosedependent)                   | [9][13]   |
| Elimination Half-life (t1/2)                                           | ~5.6 hours                                            | [9][13]   |
| Elimination Route                                                      | Primarily hepato-biliary; not renal                   | [9][13]   |
| Food Effect                                                            | Small, inconsistent effect                            | [13]      |
| Gender Effect                                                          | No significant effect, except shorter t1/2 in females | [13]      |
| Table 4: Pharmacokinetics in<br>Healthy Human Volunteers<br>(Phase 1). |                                                       |           |

The results supported a once-daily dosing schedule, and the drug was well-tolerated with no serious adverse events reported.[13]

# Phase 2 & 3 Studies: Diabetic Dyslipidemia

The PRESS V trial was a pivotal Phase 3 study that established the efficacy and safety of Saroglitazar in patients with diabetic dyslipidemia.[14][15]

Experimental Protocol (PRESS V):

- Study Design: A 26-week, multicenter, randomized, double-blind, parallel-arm study.[15][16]
- Patient Population: Patients with T2DM and hypertriglyceridemia (TG > 200 to 400 mg/dL)
   not controlled by lifestyle modifications.[15][16]
- Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or Pioglitazone 45 mg once daily for 24 weeks.[15]



- Primary Endpoint: Percentage change in triglyceride levels from baseline at week 24.[15]
- Secondary Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, Total Cholesterol) and fasting plasma glucose.[15]

#### Data Presentation:

| Endpoint<br>(Mean %<br>Change at 24<br>Weeks)                              | Saroglitazar 2<br>mg (n=37) | Saroglitazar 4<br>mg (n=39) | Pioglitazone<br>45 mg (n=33) | Reference |
|----------------------------------------------------------------------------|-----------------------------|-----------------------------|------------------------------|-----------|
| Triglycerides<br>(TG)                                                      | -26.4%                      | -45.0%                      | -15.5%                       | [14][15]  |
| LDL Cholesterol                                                            | -                           | -5.0%                       | -                            | [14][15]  |
| VLDL<br>Cholesterol                                                        | -                           | -45.5%                      | -                            | [14][15]  |
| Total Cholesterol                                                          | -                           | -7.7%                       | -                            | [14][15]  |
| Apolipoprotein-B                                                           | -                           | -10.9%                      | -                            | [14][15]  |
| Table 5: Efficacy Results from the PRESS V Trial in Diabetic Dyslipidemia. |                             |                             |                              |           |

Saroglitazar 4 mg was statistically superior to high-dose pioglitazone in reducing triglycerides and also demonstrated significant improvements in other atherogenic lipids.[14] The treatment was found to be safe and well-tolerated.[14][15]

# **Clinical Studies in NAFLD and NASH**

Given its mechanism of action, Saroglitazar was investigated for the treatment of NAFLD and NASH.

Experimental Protocol (Phase 2, NCT03061721):

# Foundational & Exploratory





- Study Design: A 16-week, randomized, double-blind, placebo-controlled trial.[17][18]
- Patient Population: 106 patients with NAFLD/NASH and elevated Alanine Aminotransferase (ALT ≥ 50 U/L).[18]
- Intervention: Patients were randomized (1:1:1:1) to placebo or Saroglitazar 1 mg, 2 mg, or 4 mg once daily.[17][18]
- Primary Endpoint: Percentage change from baseline in ALT levels at week 16.[17]
- Secondary Endpoint: Change in liver fat content (LFC) assessed by MRI proton density fat fraction (MRI-PDFF).[18]



| Endpoint<br>(Change<br>from<br>Baseline at<br>16 Weeks)                        | Saroglitazar<br>1 mg | Saroglitazar<br>2 mg | Saroglitazar<br>4 mg | Placebo | Reference |
|--------------------------------------------------------------------------------|----------------------|----------------------|----------------------|---------|-----------|
| ALT (% change)                                                                 | -25.5%               | -27.7%               | -45.8%               | +3.4%   | [18]      |
| Liver Fat Content (absolute % change)                                          | -                    | -                    | -4.1%                | +4.1%   | [18]      |
| Triglycerides<br>(mg/dL<br>change)                                             | -                    | -                    | -68.7                | -5.3    | [18]      |
| Table 6:<br>Efficacy<br>Results from<br>Phase 2 Trial<br>in<br>NAFLD/NAS<br>H. |                      |                      |                      |         |           |

Subsequent Phase 3 trials (e.g., EVIDENCES II) have used liver biopsy to confirm histological improvement, leading to its approval for NASH in India.[19][20]

# **Clinical Studies in Primary Biliary Cholangitis (PBC)**

Saroglitazar is also being evaluated for PBC, a chronic autoimmune liver disease.

Experimental Protocol (EPICS Phase 2, NCT03112681):

- Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebocontrolled study.[21]
- Patient Population: 36 patients with PBC.[21]



- Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or placebo.[21]
- Primary Endpoint: Change in alkaline phosphatase (ALP) levels after 16 weeks.[21]

#### Data Presentation:

| Endpoint<br>(Composite at<br>16 Weeks)                                         | Saroglitazar 2<br>mg | Saroglitazar 4<br>mg | Placebo | Reference |
|--------------------------------------------------------------------------------|----------------------|----------------------|---------|-----------|
| % of Patients Achieving Endpoint                                               | 71%                  | 69%                  | 10%     | [22]      |
| Composite endpoint: ALP < 1.67x ULN, bilirubin < ULN, and ALP reduction > 15%. |                      |                      |         |           |
| Table 7: Efficacy<br>Results from the<br>Phase 2 EPICS<br>Trial in PBC.        | _                    |                      |         |           |

The positive results from the EPICS trial and a subsequent Phase 2b/3 study (EPICS-III) have demonstrated Saroglitazar's potential in treating PBC.[22][23]





Click to download full resolution via product page

**Caption:** Logical flow from dual agonism to therapeutic applications.

# **Regulatory Status**

- India: Saroglitazar (Lipaglyn™) was first approved by the Drug Controller General of India (DCGI) in June 2013 for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with T2DM not controlled by statin therapy. It was later approved for the treatment of NASH in 2020.[20]
- Mexico: It received marketing approval from COFEPRIS in Mexico for dyslipidemia in patients with T2DM.[24]



 United States: The USFDA has approved plans for clinical trials in various indications.[25]
 Saroglitazar has received Fast Track and Orphan Drug designation for the treatment of Primary Biliary Cholangitis (PBC).[23][26]

# Conclusion

**Saroglitazar Magnesium** stands out as a pioneering dual PPARα/γ agonist, successfully translated from a rational drug design concept to a clinically effective therapy. Its unique mechanism provides a comprehensive approach to managing complex metabolic diseases by simultaneously improving dyslipidemia, insulin resistance, and hepatic inflammation. Extensive preclinical and clinical data have validated its efficacy and safety profile in diabetic dyslipidemia, NAFLD/NASH, and PBC. As research continues, Saroglitazar holds the promise of becoming a cornerstone therapy for a broad spectrum of cardiometabolic and liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Saroglitazar Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Saroglitazar for the treatment of dyslipidemia in diabetic patients | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipidlowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Anti-non-alcoholic Fatty Liver Disease and Diabetic Dyslipidemia Drug Saroglitazar as a PPAR α/γ Dual Agonist [jstage.jst.go.jp]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. jyoungpharm.org [jyoungpharm.org]

# Foundational & Exploratory





- 10. Saroglitazar, a novel PPARα/y agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of saroglitazar magnesium, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Saroglitazar, a PPAR-α/y Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zydus announces completion of enrollment in three Phase III trials of Saroglitazar Magnesium in NASH - Accuprec [accuprec.com]
- 20. Saroglitazar A Potential Therapeutic Option in Treating NASH? [Letter] PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Results of a Phase 2, Prospective, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate Safety, Tolerability, and Efficacy of Saroglitazar Magnesium in Patients With Primary Biliary Cholangitis (EPICS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liverdiseasenews.com [liverdiseasenews.com]
- 24. zyduslife.com [zyduslife.com]
- 25. newdrugapprovals.org [newdrugapprovals.org]
- 26. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]
- To cite this document: BenchChem. [The Discovery and Development of Saroglitazar Magnesium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610695#discovery-and-development-of-saroglitazar-magnesium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com